molecular formula C5H7N3O3 B12434817 [(5-Nitrofuran-2-YL)methyl]hydrazine

[(5-Nitrofuran-2-YL)methyl]hydrazine

Cat. No.: B12434817
M. Wt: 157.13 g/mol
InChI Key: RFANBQHFZWDVRG-UHFFFAOYSA-N
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Description

[(5-Nitrofuran-2-YL)methyl]hydrazine, systematically named 1,2-Bis[(5-nitrofuran-2-yl)methylene]hydrazine, is a nitrofuran-derived hydrazine compound with the molecular formula C₁₀H₆N₄O₆ and CAS RN 112537-96-9 . It is characterized by two 5-nitrofuran rings linked via methylene groups to a central hydrazine core. This compound is widely utilized as a reference standard in pharmaceutical and chemical research due to its role as a related substance of nitrofurazone, an antimicrobial agent . Its synthesis typically involves the condensation of 5-nitro-2-furaldehyde with hydrazine under acidic conditions .

Properties

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

(5-nitrofuran-2-yl)methylhydrazine

InChI

InChI=1S/C5H7N3O3/c6-7-3-4-1-2-5(11-4)8(9)10/h1-2,7H,3,6H2

InChI Key

RFANBQHFZWDVRG-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Nitrofuran-2-YL)methyl]hydrazine typically involves the reaction of 5-nitrofurfural with hydrazine hydrate. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix 5-nitrofurfural and hydrazine hydrate under controlled conditions.

    Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

[(5-Nitrofuran-2-YL)methyl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted hydrazines .

Scientific Research Applications

[(5-Nitrofuran-2-YL)methyl]hydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(5-Nitrofuran-2-YL)methyl]hydrazine involves its reduction by bacterial nitroreductases to form reactive intermediates. These intermediates can damage bacterial DNA, proteins, and cell membranes, leading to cell death. The compound targets multiple pathways, making it effective against a broad range of bacteria .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Method
1,2-Bis[(5-nitrofuran-2-yl)methylene]hydrazine (Target compound) C₁₀H₆N₄O₆ Two 5-nitrofuran rings Reference standard for nitrofurazone derivatives Condensation of 5-nitro-2-furaldehyde with hydrazine
(1E,2E)-1-(4-Methylbenzylidene)-2-[(5-nitrothiophen-2-yl)methylene]hydrazine C₁₃H₁₁N₃O₃S 4-Methylbenzylidene, nitrothiophene Anti-trypanosomatid activity Schiff base reaction between substituted aldehydes and hydrazine
Nitrofuranyl sulfonohydrazides (2a–l) Varies Sulfonamide groups, nitrofuran Anti-leishmanial, anticancer Reaction of sulfonyl hydrazides with 5-nitro-2-furaldehyde
N-Methyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide C₇H₈N₄O₄ Methyl group, carboxamide Not reported Methylation of hydrazinecarboxamide derivatives
Bis(sulfonyl)hydrazines Varies Sulfonyl groups Alkylating agents (anticancer) Reaction of sulfonyl chlorides with hydrazine

Key Structural and Functional Differences

Core Structure: The target compound features a bis-nitrofuran scaffold, whereas analogues like the nitrothiophene derivative () replace the furan ring with a thiophene, altering electronic properties and bioavailability .

Biological Activity: Anti-parasitic activity: Compounds with electron-withdrawing substituents (e.g., nitro groups on aromatic rings) exhibit enhanced anti-trypanosomatid activity, as seen in 5b (IC₅₀ = 2.1 μM against Trypanosoma cruzi) .

Synthesis Complexity :

  • The target compound is synthesized in two steps via aldehyde-hydrazine condensation , while bis(sulfonyl)hydrazines require sulfonyl chloride intermediates, increasing synthetic complexity .

Physicochemical Properties

  • Solubility : Methyl or carboxamide substituents (e.g., ) improve aqueous solubility compared to the parent compound .
  • Stability: Nitrofuran derivatives are prone to degradation in methanolic media, as observed in NMR studies ().

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